N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide
Description
Properties
IUPAC Name |
N-[[4-(1-aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-13-3-10-18(17-8-9-17)19(11-13)20(23)22-12-15-4-6-16(7-5-15)14(2)21/h3-7,10-11,14,17H,8-9,12,21H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSITTZOTBFTJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2)C(=O)NCC3=CC=C(C=C3)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(1-aminoethyl)benzyl chloride with 2-cyclopropyl-5-methylbenzoic acid under specific conditions to form the desired benzamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, leading to changes in cellular pathways. The cyclopropyl group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
describes the synthesis of 2-alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides. These compounds share a benzenesulfonamide core but differ in substituents (e.g., alkylthio, phthalazinone-imino groups). Key distinctions include:
- Solubility : Sulfonamides in are synthesized in acetic acid or dioxane, suggesting moderate polarity. By contrast, the benzamide derivative likely exhibits lower solubility due to its cyclopropyl and methyl groups, which enhance hydrophobicity.
- Bioactivity : Sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase), whereas benzamides may target dopamine receptors or proteases, depending on substitution patterns.
Amine-Containing Analogues
lists compounds like (+)-(S)-α-[(S)-1-aminoethyl]benzyl alcohol and (–)-(S)-2-aminopropiophenone, which share the 1-aminoethyl motif. These compounds highlight:
- Stereochemical Influence: The (S)-configuration in the aminoethyl group may enhance receptor binding specificity, a factor that could apply to the target benzamide if synthesized enantioselectively.
- Metabolic Stability : Primary amines (e.g., in 1-(chlorophenyl)propan-2-amine) are prone to oxidation, whereas secondary or tertiary amines (as in the benzamide’s side chain) may confer greater stability .
Hypothetical Data Table for Comparative Analysis
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the benzamide core. For example, coupling reactions (e.g., amide bond formation) between cyclopropane-substituted benzoyl chloride and 4-(1-aminoethyl)benzylamine derivatives are common. Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (60–100°C), and catalysts (e.g., HATU or EDCI) to enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical . Reaction monitoring using TLC or HPLC ensures intermediate quality .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm substituent positions and stereochemistry. UV-Vis spectroscopy (λmax ~255 nm for benzamide derivatives) aids in purity assessment .
- Crystallography : Single-crystal X-ray diffraction resolves 3D conformation, as demonstrated for structurally related benzamides in Acta Crystallographica reports .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays. For antimicrobial activity, use microdilution assays (MIC/MBC) against bacterial/fungal strains. Dose-response curves (IC50) and cytotoxicity assays (e.g., MTT on mammalian cells) differentiate specific activity from general toxicity .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., enzyme pockets). Validate with MD simulations (AMBER/CHARMM) to assess stability.
- QSAR Models : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity data from analogs .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using tools like Schrödinger’s Phase .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay Validation : Cross-check with orthogonal assays (e.g., cell-based vs. enzymatic) to rule out artifacts.
- Solubility/Permeability Testing : Poor solubility in aqueous buffers (common for lipophilic benzamides) may skew results. Use DLS or HPLC to quantify aggregation .
- Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may explain discrepancies .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer :
- Analog Synthesis : Modify the cyclopropyl group (e.g., replace with fluorinated rings) or the aminoethyl side chain (e.g., tertiary amines).
- Bioisosteric Replacement : Substitute the benzamide with thiazole or oxazole moieties to enhance metabolic stability .
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
Data-Driven Methodologies
Q. What analytical techniques quantify this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for sensitive detection. Validate with internal standards (e.g., deuterated analogs) .
- Microscopy : Fluorescent tagging (e.g., BODIPY conjugates) tracks cellular uptake and sublocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
